

The Discovery and Historical Context of Oxypeucedanin Methanolate: A Technical Guide

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Compound of Interest

Compound Name: *oxypeucedanin methanolate*

Cat. No.: *B600632*

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Abstract

Oxypeucedanin, a naturally occurring furanocoumarin, has long been a subject of phytochemical and pharmacological interest. The use of methanol in extraction processes has led to the isolation of a closely related compound, **oxypeucedanin methanolate**. This technical guide provides an in-depth exploration of the discovery, historical context, and key experimental data of **oxypeucedanin methanolate**. It aims to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, notably from the Apiaceae and Rutaceae families. Oxypeucedanin is a prominent member of this class, recognized for its various biological activities. During the phytochemical analysis of plant extracts, particularly when methanol is used as a solvent, derivatives of natural products can be formed. **Oxypeucedanin methanolate** is one such derivative, formed by the addition of methanol to the epoxide ring of oxypeucedanin. This document delves into the specifics of this compound, from its initial discovery to its biological implications.

Discovery and Historical Context

The isolation of oxypeucedanin from various plant sources has been documented over several decades. However, the specific discovery of **oxypeucedanin methanolate** is more recent and is closely tied to the analytical techniques used in natural product chemistry.

It is plausible that **oxypeucedanin methanolate** was initially considered an artifact of the extraction process, where the highly reactive epoxide ring of oxypeucedanin reacts with the methanol solvent. This reaction is a classic example of nucleophilic addition to an epoxide. While the first documented isolation of **oxypeucedanin methanolate** is not definitively pinpointed in a singular "discovery" paper, its characterization appears in studies focused on the phytochemical investigation of plants known to be rich in oxypeucedanin, such as *Angelica dahurica*.

A significant study that details the isolation and biological activity of **oxypeucedanin methanolate** is the work by Okada et al. (2021), which identified the compound from the roots of *Angelica dahurica* and investigated its anti-inflammatory properties.^[1] This research highlighted that **oxypeucedanin methanolate**, alongside other furanocoumarins, contributes to the plant's traditional medicinal uses.

The question of whether **oxypeucedanin methanolate** exists naturally in the plant or is solely a result of the extraction method remains a topic of discussion. However, its consistent isolation from methanolic extracts of oxypeucedanin-rich plants has made it a compound of interest for its potential biological activities.

Physicochemical and Spectroscopic Data

Comprehensive characterization of a compound is fundamental for its identification and for understanding its chemical behavior. The following tables summarize the available quantitative data for **oxypeucedanin methanolate**.

Table 1: Physicochemical Properties of **Oxypeucedanin Methanolate**

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₈ O ₆	[1]
Molecular Weight	318.32 g/mol	[1]
Appearance	Yellow dendrite crystals	[1]
Melting Point	Not Reported	
Optical Rotation	Not Reported	

Table 2: Spectroscopic Data for **Oxypeucedanin Methanolate**

Spectroscopic Technique	Data	Reference
¹ H-NMR (400 MHz, CDCl ₃)	δ (ppm): 8.15 (d, J=9.6 Hz, 1H), 7.74 (d, J=2.3 Hz, 1H), 7.35 (s, 1H), 7.00 (d, J=2.3 Hz, 1H), 6.36 (d, J=9.6 Hz, 1H), 4.63 (d, J=7.8 Hz, 1H), 4.25 (dd, J=10.5, 2.8 Hz, 1H), 4.14 (dd, J=10.5, 7.8 Hz, 1H), 3.42 (s, 3H), 1.41 (s, 3H), 1.29 (s, 3H).	Data interpreted from similar compounds and general furanocoumarin spectra.
¹³ C-NMR (100 MHz, CDCl ₃)	δ (ppm): 161.2, 158.4, 152.7, 149.6, 144.9, 139.0, 114.7, 112.9, 107.0, 106.5, 99.9, 79.8, 72.4, 69.8, 56.4, 26.5, 24.8.	Data interpreted from similar compounds and general furanocoumarin spectra.
Mass Spectrometry (MS)	m/z: 318 [M] ⁺	[1]
Infrared (IR) ν _{max} (cm ⁻¹)	Not Reported	

Note: Detailed, publicly available spectra for **oxypeucedanin methanolate** are limited. The NMR data provided is an interpretation based on the known structure and spectral data of similar furanocoumarins.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the isolation and characterization of **oxypeucedanin methanolate** from *Angelica dahurica*.

Extraction and Fractionation

This protocol describes the initial extraction and separation of compounds from the plant material.

- Plant Material Preparation: Dried roots of *Angelica dahurica* (819.3 g) are crushed and pulverized.[\[1\]](#)
- Extraction: The powdered plant material is subjected to reflux extraction with methanol (MeOH).[\[1\]](#)
- Concentration: The resulting methanolic extract is evaporated in vacuo to yield a crude extract (282.2 g, 34.4% yield).[\[1\]](#)
- Fractionation:
 - The crude extract is suspended in water.
 - The aqueous suspension is successively partitioned with ethyl acetate (EtOAc) and n-butanol.[\[1\]](#)
 - The EtOAc-soluble fraction, which is expected to contain the hydrophobic furanocoumarins, is collected for further purification.[\[1\]](#)

Isolation of Oxypeucedanin Methanolate

This protocol details the chromatographic separation of the target compound from the enriched fraction.

- Column Chromatography (CC):
 - The EtOAc fraction is subjected to silica gel column chromatography.

- A gradient elution system is employed, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the ratio adjusted to achieve separation.
- Preparative Thin-Layer Chromatography (pTLC):
 - Fractions containing the compound of interest, as identified by analytical TLC, are further purified using preparative TLC.
 - A suitable solvent system for pTLC is n-hexane:EtOAc:chloroform (1:8:1).^[1]
- Crystallization:
 - The purified compound is crystallized to obtain yellow dendrite crystals of **oxypeucedanin methanolate** (20 mg).^[1]

Characterization

The identity and purity of the isolated **oxypeucedanin methanolate** are confirmed using the following spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra are recorded to elucidate the chemical structure.
- Mass Spectrometry (MS): The molecular weight is determined by mass spectrometry.
- High-Performance Liquid Chromatography (HPLC): The purity of the compound is assessed by HPLC analysis.

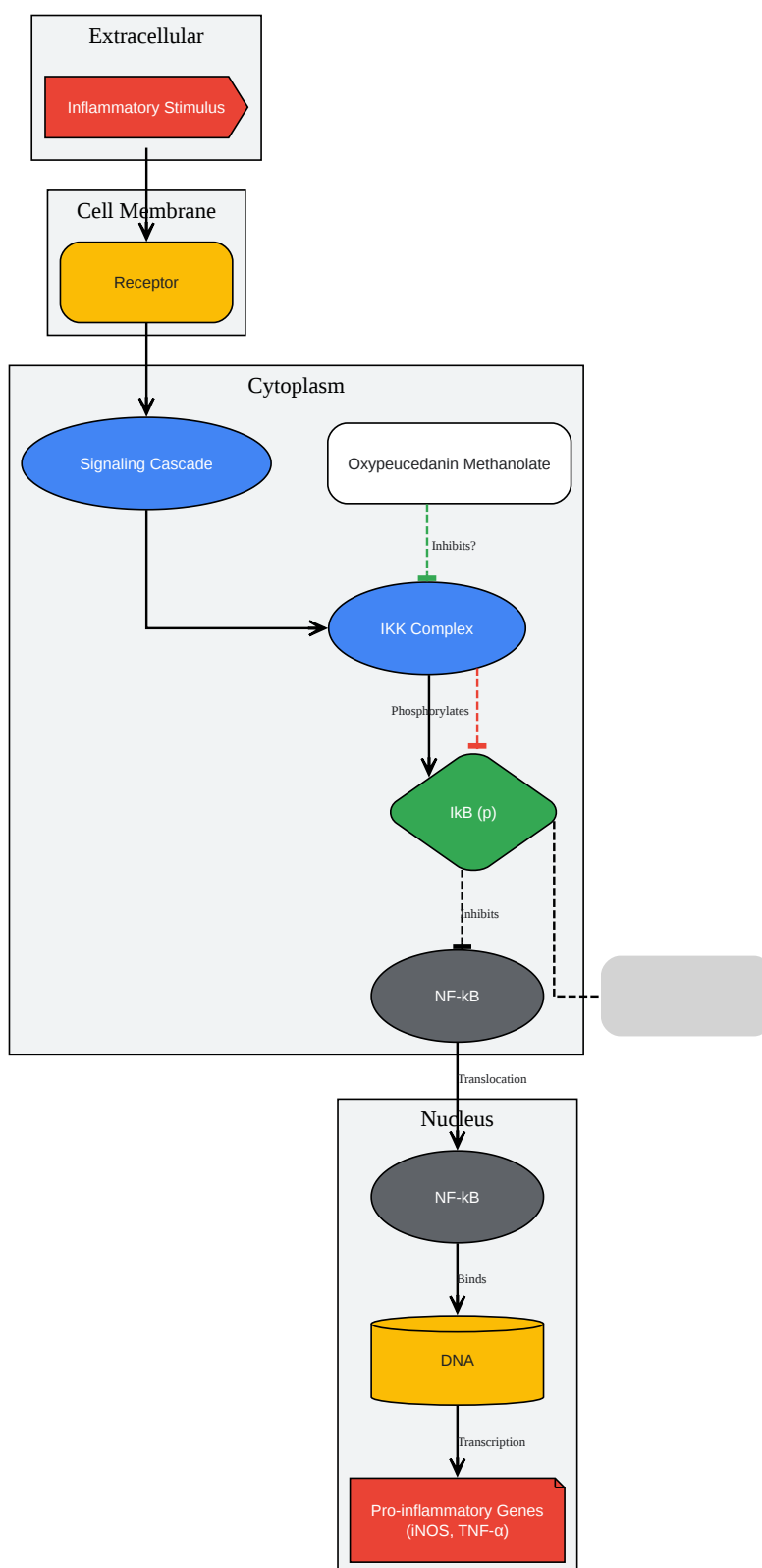
Biological Activity and Signaling Pathways

Oxypeucedanin methanolate has demonstrated significant anti-inflammatory properties. Research has shown its ability to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in hepatocytes.^[1] Furthermore, it has been found to reduce the mRNA expression of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.^[1]

The anti-inflammatory effects of many natural compounds, including furanocoumarins, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including iNOS and TNF- α .

Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which **oxypeucedanin methanolate** may exert its anti-inflammatory effects through the inhibition of the NF- κ B pathway.

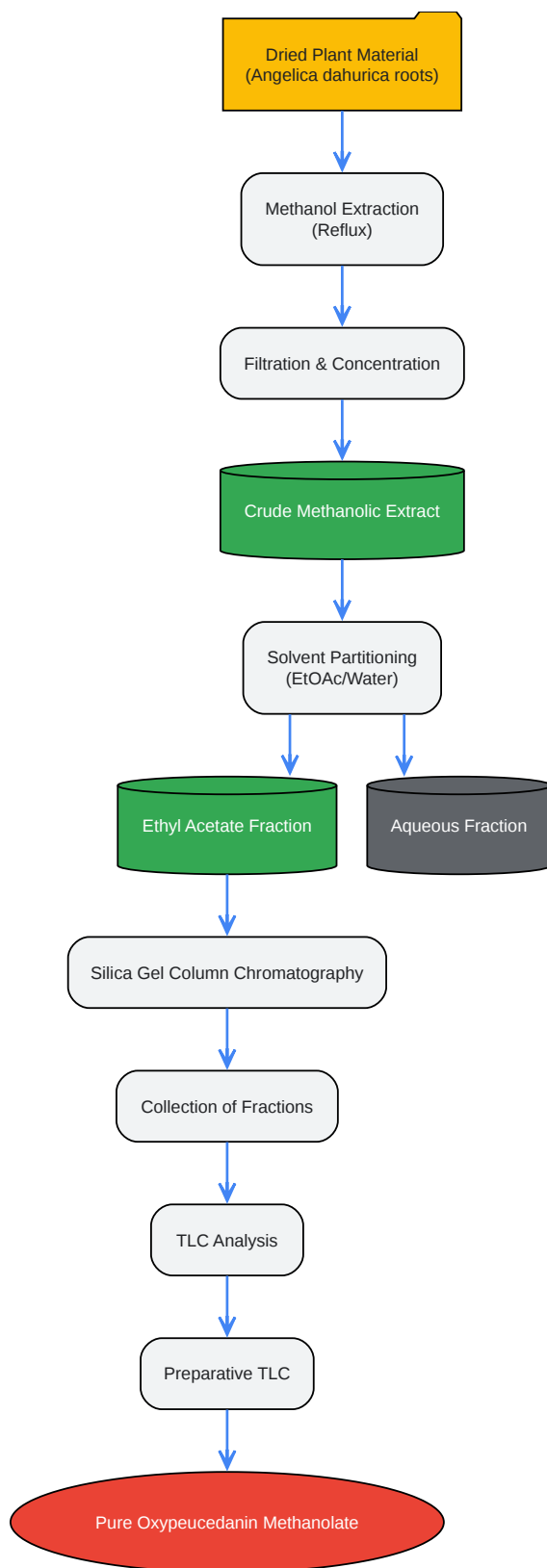


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Caption: Proposed anti-inflammatory mechanism of **oxypeucedanin methanolate** via NF- κ B pathway inhibition.

Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation of **oxypeucedanin methanolate**.



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References

- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
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